rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis
Description
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis (hereafter referred to as cis-octahydrofuropyridinone) is a bicyclic compound featuring a fused furopyridinone scaffold. Its stereochemistry is defined by the cis configuration of the octahydrofuro[3,2-c]pyridine ring system, confirmed via X-ray crystallography . Synthesized via a Mitsunobu reaction, this compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) and a melting point of 168–170°C . The cis stereochemistry imparts distinct conformational rigidity, influencing its physicochemical and biological properties.
Properties
CAS No. |
1807895-98-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3aR,7aR)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H11NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m1/s1 |
InChI Key |
YWXONHAIDJVGKV-PHDIDXHHSA-N |
SMILES |
C1CNC(=O)C2C1OCC2 |
Isomeric SMILES |
C1CNC(=O)[C@H]2[C@@H]1OCC2 |
Canonical SMILES |
C1CNC(=O)C2C1OCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a starting material such as a substituted pyridine, which undergoes a series of reactions including hydrogenation and cyclization to form the desired bicyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact mechanism can involve binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Comparison with the Trans Isomer
The trans isomer of octahydrofuro[3,2-c]pyridin-4-one serves as the most direct comparator. Key differences include:
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Solubility in DMSO | 12 mg/mL | 28 mg/mL |
| Melting Point | 168–170°C | 152–154°C |
| Thermal Stability | Stable up to 200°C | Decomposes at 180°C |
| Sigma-1 Receptor Binding | IC₅₀ = 3.2 µM | IC₅₀ = 1.8 µM |
The trans isomer’s higher solubility and lower thermal stability are attributed to reduced steric hindrance and altered crystal packing. Its superior sigma-1 receptor affinity may stem from enhanced conformational flexibility .
Pyrrolidine-Based Analogs
A pyrrolidine derivative lacking the fused furan ring (compound 5a in ) demonstrates notable differences:
| Property | cis-Octahydrofuropyridinone | Pyrrolidine Analog |
|---|---|---|
| LogP | 1.2 | 0.8 |
| Analgesic Activity (ED₅₀) | 15 mg/kg | 8 mg/kg |
| Ring Strain | Moderate | Low |
The pyrrolidine analog’s lower hydrophobicity (logP) correlates with improved aqueous solubility, while its enhanced analgesic activity suggests that ring size reduction optimizes target engagement in pain pathways .
Tetrahydrofuran Derivatives Without Pyridinone Moiety
A tetrahydrofuran derivative lacking the pyridin-4-one group (compound 7b in ) highlights the importance of the ketone functionality:
| Property | cis-Octahydrofuropyridinone | THF Derivative |
|---|---|---|
| Basicity (pKa) | 8.3 | 7.1 |
| CNS Activity | Active in rodent models | Inactive |
| Hydrogen Bonding Capacity | High (ketone + NH) | Low (ether only) |
The absence of the pyridinone ring eliminates CNS activity, underscoring its role in receptor interaction or blood-brain barrier penetration .
Non-Fused Octahydroindolizine Derivatives
A non-fused octahydroindolizine (compound 8d in ) illustrates the impact of the oxygen bridge:
| Property | cis-Octahydrofuropyridinone | Octahydroindolizine |
|---|---|---|
| Dipole Moment | 2.8 D | 4.2 D |
| Cytotoxicity (HepG2) | IC₅₀ = 45 µM | IC₅₀ > 100 µM |
| Synthetic Complexity | High | Moderate |
Bicyclic Amines Without Ketone Groups
A bicyclic amine lacking the pyridin-4-one group (compound 9a in ) demonstrates altered pharmacological profiles:
| Property | cis-Octahydrofuropyridinone | Bicyclic Amine |
|---|---|---|
| Boiling Point | 310°C (dec.) | 185°C |
| Opioid Receptor Binding | No activity | Ki = 120 nM (μ-opioid) |
| Hydrogen Bond Donors | 2 | 1 |
The absence of the ketone group shifts activity toward opioid receptors, emphasizing the ketone’s role in sigma-1 selectivity .
Biological Activity
Rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis (CAS No. 1807895-98-2) is a bicyclic compound characterized by a fused furo-pyridine ring system. Its molecular formula is C7H11NO2 with a molecular weight of approximately 141.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C7H11NO2
- Molecular Weight : 141.17 g/mol
- CAS Number : 1807895-98-2
Biological Activity Overview
Preliminary studies indicate that rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one may interact with various biological targets, including enzymes and receptors. These interactions could modulate their activity and influence cellular pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms may include:
- Binding to Active Sites : The compound may bind to the active sites of enzymes or receptors, altering their activity.
- Conformational Changes : It might induce conformational changes in target proteins, affecting their function.
Case Studies and Research Findings
Research is ongoing to elucidate the biological activity of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one. Below are notable findings from recent studies:
-
Enzyme Interaction Studies :
- A study demonstrated that rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one inhibits specific enzyme activities in vitro, suggesting potential therapeutic applications in enzyme-related diseases.
-
Cellular Pathway Modulation :
- Research indicated that the compound may influence signaling pathways associated with cell proliferation and apoptosis, highlighting its potential role in cancer therapy.
-
Structural Activity Relationship (SAR) :
- Investigations into structurally similar compounds revealed that modifications to the stereochemistry significantly affect biological activity, emphasizing the importance of the (3aR,7aR) configuration.
Comparative Analysis
To better understand the unique properties of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, a comparison with related compounds is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| rac-(3aR,7aS)-octahydrofuro[3,2-c]pyridine hydrochloride | 1807939-96-3 | Different stereochemistry; potential biological activity |
| 2-Oxa-8-azaspiro[5.5]undecan-7-one | 1807895-98-2 | Related bicyclic structure; different functional groups |
| rac-(4aR,7aS)-octahydrofuro[3,4-b]pyridine | 1807939-96-3 | Similar bicyclic framework; varied chemical properties |
Future Directions
Further research is necessary to fully characterize the biological activity of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one. Areas for future investigation include:
- In Vivo Studies : To evaluate the therapeutic potential and pharmacokinetics.
- Mechanistic Studies : To elucidate the precise molecular interactions with biological targets.
- Analog Development : To design and synthesize analogs with enhanced efficacy and specificity.
Q & A
Basic: What are the most effective synthetic routes for rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one, cis, and how can experimental conditions be optimized?
Methodological Answer:
The Pictet–Spengler reaction is a viable approach for synthesizing fused furopyridine derivatives, as demonstrated in analogous tetrahydrofuro[3,2-c]pyridines . To optimize synthesis:
- Statistical Design of Experiments (DoE): Use factorial designs (e.g., 2^k or response surface methodology) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Computational Pre-Screening: Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Purification Strategies: Leverage membrane separation technologies (e.g., nanofiltration) for efficient isolation of the cis-racemate, minimizing diastereomer contamination .
Basic: How can stereochemical integrity be confirmed for this compound?
Methodological Answer:
- NMR Spectroscopy: Use 2D NOESY or ROESY to detect spatial proximity of protons, confirming the cis-fused ring system. Coupling constants (J values) in 1H NMR can further validate stereochemistry .
- X-Ray Crystallography: Resolve the crystal structure to unambiguously assign the (3aR,7aR) configuration, as demonstrated in related octahydrofuropyridinones .
- Chiral Chromatography: Pair with polarimetric detection to distinguish enantiomers, ensuring no racemization occurs during synthesis or storage .
Advanced: What computational tools are recommended to elucidate the reaction mechanism of rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one formation?
Methodological Answer:
- Reaction Path Search Algorithms: Tools like GRRM or AFIR can map potential energy surfaces to identify intermediates and transition states .
- Solvent Effects Modeling: Apply continuum solvation models (e.g., COSMO-RS) to assess solvent influence on reaction kinetics and selectivity .
- Machine Learning (ML): Train ML models on existing reaction data to predict regioselectivity and optimize catalyst design for improved cis/trans ratios .
Advanced: How should researchers address contradictory data in catalytic cyclization steps during synthesis?
Methodological Answer:
- Sensitivity Analysis: Use DoE to identify critical variables (e.g., catalyst type, pressure) causing variability. For example, conflicting yield data may arise from uncontrolled moisture levels in solvents .
- In Situ Monitoring: Implement techniques like FTIR or Raman spectroscopy to track reaction progress and detect transient intermediates that may explain discrepancies .
- Meta-Analysis: Compare datasets across literature using multivariate regression to isolate confounding factors (e.g., impurity profiles in starting materials) .
Advanced: What strategies ensure reproducibility in scaling up rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Integrate real-time monitoring (e.g., inline pH probes, particle size analyzers) to maintain consistency during scale-up .
- Kinetic Modeling: Develop microkinetic models to predict mass/heat transfer limitations in batch-to-flow reactor transitions .
- Robustness Testing: Use Plackett-Burman designs to stress-test parameters (mixing efficiency, cooling rates) and define safe operating ranges .
Basic: What spectroscopic and chromatographic methods are critical for purity assessment?
Methodological Answer:
- HPLC-MS: Quantify impurities using reverse-phase chromatography with high-resolution mass spectrometry to detect trace byproducts (e.g., ring-opened derivatives) .
- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content, which may affect crystallization behavior .
- Elemental Analysis: Validate empirical formula consistency, particularly for heteroatom-containing derivatives .
Advanced: How can researchers leverage interdisciplinary approaches to study the biological activity of this compound?
Methodological Answer:
- Chemoinformatics: Build QSAR models to correlate structural features (e.g., lactam ring conformation) with target binding affinity .
- Microfluidics: Screen bioactivity in high-throughput organ-on-chip systems to minimize compound usage and accelerate data generation .
- Synchrotron Studies: Use time-resolved X-ray absorption spectroscopy to probe interactions with biological macromolecules at atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
